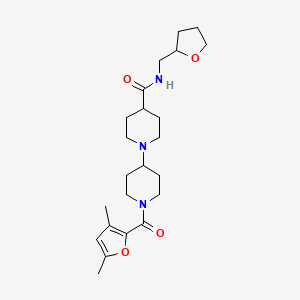![molecular formula C17H20ClFN2O B6070468 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride](/img/structure/B6070468.png)
3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a methylamino group, and a fluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 3-aminopropanamide in the presence of a base such as triethylamine to form the amide bond.
N-Alkylation: The resulting amide is then subjected to N-alkylation using benzyl chloride and methylamine to introduce the benzyl and methylamino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and methylamino groups play a crucial role in binding to these targets, while the fluorophenyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[benzyl(methyl)amino]-2-phenyl-1-propanol hydrochloride
- 3-[benzyl(methyl)amino]-2-methyl-1-phenyl-1-propanone hydrochloride
Uniqueness
Compared to similar compounds, 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c1-20(13-14-6-3-2-4-7-14)11-10-17(21)19-16-9-5-8-15(18)12-16;/h2-9,12H,10-11,13H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSQOBIZVLVRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)

![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6070401.png)
![1-[2-methoxy-5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride](/img/structure/B6070426.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)

![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine](/img/structure/B6070442.png)
![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)

![N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6070481.png)

